3-(aminomethyl)-N-ethylazepane-1-carboxamide
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Overview
Description
3-(aminomethyl)-N-ethylazepane-1-carboxamide is a chemical compound that belongs to the class of azepane derivatives. Azepanes are seven-membered nitrogen-containing heterocycles, which are of significant interest in medicinal chemistry due to their potential biological activities. This compound is characterized by the presence of an aminomethyl group and an ethyl group attached to the azepane ring, along with a carboxamide functional group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(aminomethyl)-N-ethylazepane-1-carboxamide can be achieved through several synthetic routes. One common method involves the reaction of azepane with formaldehyde and ethylamine under acidic conditions to introduce the aminomethyl and ethyl groups. The resulting intermediate is then reacted with a suitable carboxylating agent, such as phosgene or carbon dioxide, to form the carboxamide group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(aminomethyl)-N-ethylazepane-1-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to convert the carboxamide group to an amine.
Substitution: The aminomethyl group can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Electrophiles such as alkyl halides, acyl chlorides, and sulfonyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Oxo derivatives of the azepane ring.
Reduction: Amines derived from the reduction of the carboxamide group.
Substitution: Substituted azepane derivatives with various functional groups.
Scientific Research Applications
3-(aminomethyl)-N-ethylazepane-1-carboxamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting neurological disorders.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(aminomethyl)-N-ethylazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The aminomethyl group can form hydrogen bonds with biological macromolecules, while the carboxamide group can participate in various interactions, including hydrogen bonding and van der Waals forces. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to the compound’s biological effects.
Comparison with Similar Compounds
Similar Compounds
3-(aminomethyl)-N-methylazepane-1-carboxamide: Similar structure with a methyl group instead of an ethyl group.
3-(aminomethyl)-N-propylazepane-1-carboxamide: Similar structure with a propyl group instead of an ethyl group.
3-(aminomethyl)-N-butylazepane-1-carboxamide: Similar structure with a butyl group instead of an ethyl group.
Uniqueness
3-(aminomethyl)-N-ethylazepane-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the ethyl group may influence the compound’s lipophilicity and membrane permeability, potentially enhancing its bioavailability and efficacy in biological systems.
Properties
Molecular Formula |
C10H21N3O |
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Molecular Weight |
199.29 g/mol |
IUPAC Name |
3-(aminomethyl)-N-ethylazepane-1-carboxamide |
InChI |
InChI=1S/C10H21N3O/c1-2-12-10(14)13-6-4-3-5-9(7-11)8-13/h9H,2-8,11H2,1H3,(H,12,14) |
InChI Key |
ZLIRYEPTRPHCPK-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)N1CCCCC(C1)CN |
Origin of Product |
United States |
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